molecular formula C9H10FNO2 B1426045 Methyl 2-(5-fluoropyridin-3-yl)propanoate CAS No. 1249872-73-8

Methyl 2-(5-fluoropyridin-3-yl)propanoate

Cat. No. B1426045
M. Wt: 183.18 g/mol
InChI Key: MBCKTRRPLCQQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(5-fluoropyridin-3-yl)propanoate” is a chemical compound with the molecular formula C9H10FNO2. It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-fluoropyridin-3-yl)propanoate” is characterized by a fluoropyridine ring attached to a propanoate group. The presence of the fluorine atom and the pyridine ring can significantly influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

“Methyl 2-(5-fluoropyridin-3-yl)propanoate” is a solid compound . Its molecular weight is 183.18 g/mol.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and UV Studies : Methyl 2-(5-fluoropyridin-3-yl)propanoate has been used in the synthesis and structural analysis of uracil derivatives. These compounds were characterized using techniques like MS, IR, NMR, and X-ray diffraction, demonstrating their potential for DNA interaction via electrostatic binding (Yao, Yi, Zhou, & Xiong, 2013).

Antitumor Activities

  • Synthesis and Antitumor Activity : This compound has been involved in the synthesis of derivatives showing selective antitumor activities. Studies indicate that different configurations of the compound contribute to its efficacy (Xiong Jing, 2011).

Analytical Methods for Quality Control

  • Quality Control of Active Pharmaceutical Ingredients : Methyl 2-(5-fluoropyridin-3-yl)propanoate-related compounds have been the subject of analytical methods development for quality control in pharmaceuticals. This includes the use of techniques like 13C NMR-spectroscopy and LC-MS/MS (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Radiopharmaceutical Development

  • PET Radiopharmaceuticals : In the development of PET imaging agents, derivatives of Methyl 2-(5-fluoropyridin-3-yl)propanoate have been synthesized for targeting specific receptors, demonstrating potential for human use in clinical studies (Luo et al., 2019).

properties

IUPAC Name

methyl 2-(5-fluoropyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(9(12)13-2)7-3-8(10)5-11-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCKTRRPLCQQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-fluoropyridin-3-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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